molecular formula C15H12N2O6 B13482227 2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetic acid CAS No. 2703764-18-3

2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetic acid

Cat. No.: B13482227
CAS No.: 2703764-18-3
M. Wt: 316.26 g/mol
InChI Key: UFAZPDNSKDOSBQ-UHFFFAOYSA-N
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Description

2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetic acid is a complex organic compound with the molecular formula C15H12N2O7 This compound is known for its unique structure, which includes a piperidine ring and an isoindoline-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetic acid typically involves the coupling of a glutamine ester or a salt thereof with an optionally substituted 2-haloalkylbenzoate, followed by cyclization of the coupled product . The reaction conditions often include the use of solvents like DMSO and bases such as DIEA, with the mixture being stirred at elevated temperatures (e.g., 120°C) for a specified duration .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetic acid involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring and an isoindoline-1,3-dione moiety sets it apart from other similar compounds, making it a valuable molecule for various research applications.

Properties

CAS No.

2703764-18-3

Molecular Formula

C15H12N2O6

Molecular Weight

316.26 g/mol

IUPAC Name

2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]acetic acid

InChI

InChI=1S/C15H12N2O6/c18-11-4-3-10(13(21)16-11)17-14(22)8-2-1-7(6-12(19)20)5-9(8)15(17)23/h1-2,5,10H,3-4,6H2,(H,19,20)(H,16,18,21)

InChI Key

UFAZPDNSKDOSBQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CC(=O)O

Origin of Product

United States

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